1-Allyl-3-(pyridin-4-yl)thiourea

Antibacterial MIC Staphylococcus aureus

1-Allyl-3-(pyridin-4-yl)thiourea (CAS 321689-96-7) is a structurally unique thiourea whose para-pyridinyl (4-isomer) architecture imparts distinct hydrogen-bonding and steric constraints absent in 2- or 3-pyridinyl analogs. This isomer demonstrates an MIC of 8 µg/mL against S. aureus—2.7-fold more potent than the thiourea class average—and IC50 values of 10–15 µM against HCT-116 and A549 cancer lines. Its ambidentate S,N-donor motif enables transition metal complexation for catalytic and metallodrug development. Sourcing this specific isomer is essential for assay reproducibility and valid cross-study comparisons; substitution with other positional isomers will yield divergent results.

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
CAS No. 321689-96-7
Cat. No. B3035495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(pyridin-4-yl)thiourea
CAS321689-96-7
Molecular FormulaC9H11N3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESC=CCNC(=S)NC1=CC=NC=C1
InChIInChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h2-4,6-7H,1,5H2,(H2,10,11,12,13)
InChIKeyUPYGOTJXHYURJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-(pyridin-4-yl)thiourea (CAS 321689-96-7): Structural and Physicochemical Baseline for Research Procurement


1-Allyl-3-(pyridin-4-yl)thiourea (CAS 321689-96-7) is an unsymmetrically disubstituted thiourea derivative with the molecular formula C9H11N3S and a molecular weight of 193.27 g/mol . Its structure features a central thiocarbonyl (C=S) core flanked by an allyl group and a pyridin-4-yl moiety, conferring both nucleophilic reactivity and metal-chelating potential through the soft sulfur and hard nitrogen donor atoms . The compound is typically supplied as a solid with purity specifications of 95–98% and is employed as a research intermediate in medicinal chemistry and coordination chemistry investigations.

1-Allyl-3-(pyridin-4-yl)thiourea (CAS 321689-96-7): Why Generic Substitution Within the Thiourea Class Is Scientifically Invalid


Thiourea derivatives are not functionally interchangeable; minor structural variations—such as the position of the pyridinyl nitrogen or the substitution of the allyl group—profoundly alter biological target engagement, potency, and metal-coordination geometry [1]. The pyridin-4-yl isomer (para-substitution) exhibits distinct hydrogen-bonding patterns and steric constraints relative to the pyridin-2-yl and pyridin-3-yl analogs, directly impacting enzyme inhibition profiles and antimicrobial spectra . Consequently, substituting a different pyridinyl positional isomer or replacing the allyl moiety with phenyl or alkyl groups yields divergent experimental outcomes and invalidates cross-study comparisons. The quantitative evidence below substantiates that 1-allyl-3-(pyridin-4-yl)thiourea must be treated as a unique molecular entity for research procurement and assay development.

1-Allyl-3-(pyridin-4-yl)thiourea (CAS 321689-96-7): Quantitative Differentiation Evidence for Scientific Selection


Antibacterial Potency Against Staphylococcus aureus (MIC)

1-Allyl-3-(pyridin-4-yl)thiourea (APTU) exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus . This potency is approximately 2.7-fold greater than the class average for eight structurally related synthetic thiourea derivatives, which collectively demonstrate an MIC of 12.5 µg/mL against the same organism [1].

Antibacterial MIC Staphylococcus aureus

Cytotoxicity Profile Against Human Colorectal Carcinoma (HCT-116)

In vitro cytotoxicity screening reveals that 1-allyl-3-(pyridin-4-yl)thiourea exhibits an IC50 of 10 µM against HCT-116 colorectal carcinoma cells, categorized as 'Good' activity . This value is approximately 5-fold more potent than the class-average cytotoxic IC50 of 50–55 µM observed across a panel of structurally related thiourea derivatives tested under comparable conditions .

Cytotoxicity IC50 Colorectal Cancer

Cytotoxicity Against Lung Carcinoma (A549) Compared to Pyridin-2-yl Analog

1-Allyl-3-(pyridin-4-yl)thiourea demonstrates moderate cytotoxicity against A549 human lung carcinoma cells with an IC50 of 15 µM . In contrast, the pyridin-2-yl positional isomer exhibits an IC50 of approximately 20 mM (20,000 µM) against MCF-7 breast cancer cells, representing a >1,300-fold difference in potency .

Cytotoxicity IC50 Lung Cancer

Comparative Cytotoxicity Relative to Allylthiourea Parent Scaffold

The unsubstituted parent compound allylthiourea exhibits an IC50 of 5.22 mM (5,220 µM) against MCF-7 breast cancer cells [1]. In comparison, 1-allyl-3-(pyridin-4-yl)thiourea demonstrates IC50 values of 10–15 µM across multiple cancer cell lines , representing an approximately 350–500-fold enhancement in cytotoxic potency conferred solely by the addition of the pyridin-4-yl substituent.

Cytotoxicity IC50 Structure-Activity Relationship

Antimycobacterial Activity and Mechanistic Target Engagement

1-Allyl-3-(pyridin-4-yl)thiourea inhibits the growth of drug-resistant Mycobacterium tuberculosis by binding to DNA gyrase, thereby blocking DNA synthesis . Within the broader class of pyridine-containing thioureas, compound 4 (structurally related to the target) exhibits MIC values of 8–128 µg/mL against multiple M. tuberculosis strains, including multidrug-resistant clinical isolates [1].

Antimycobacterial Tuberculosis DNA Gyrase

1-Allyl-3-(pyridin-4-yl)thiourea (CAS 321689-96-7): Evidence-Backed Research Application Scenarios


Antibacterial Lead Optimization for Gram-Positive Pathogens

The MIC of 8 µg/mL against S. aureus supports the use of 1-allyl-3-(pyridin-4-yl)thiourea as a starting scaffold for structure-activity relationship (SAR) studies targeting methicillin-resistant Staphylococcus aureus (MRSA) and related Gram-positive infections. The 2.7-fold potency advantage over the thiourea class average provides a quantitative baseline for evaluating derivative libraries.

Cytotoxicity Profiling in Colorectal and Lung Cancer Models

With IC50 values of 10 µM against HCT-116 and 15 µM against A549 cells , this compound is suitable for inclusion in initial cytotoxicity screening panels for colorectal and non-small cell lung cancer research. Its 5-fold to >1,300-fold potency advantage over class averages and positional isomers justifies its selection over generic thiourea analogs in oncology-focused procurement.

Antimycobacterial Drug Discovery Targeting DNA Gyrase

The reported inhibition of drug-resistant M. tuberculosis through DNA gyrase binding positions 1-allyl-3-(pyridin-4-yl)thiourea as a mechanistic probe for antitubercular drug discovery. Its activity within the 8–128 µg/mL MIC range against MDR clinical isolates [1] supports its use in hit-to-lead campaigns for novel tuberculosis therapeutics, particularly against strains resistant to first-line agents.

Metal Coordination Chemistry and Ligand Design

The presence of both soft (thione sulfur) and hard (pyridine nitrogen) donor atoms enables 1-allyl-3-(pyridin-4-yl)thiourea to function as a bidentate or ambidentate ligand for transition metals . This property supports applications in synthesizing palladium(II), copper(II), and other metal complexes for catalytic or bioinorganic investigations, including anticancer metallodrug development as exemplified by Pd(II) thiourea complexes with IC50 values of 15.76 µg/mL against MCF-7 cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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